molecular formula C14H14N2O3 B2922932 N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide CAS No. 898374-46-4

N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2922932
CAS No.: 898374-46-4
M. Wt: 258.277
InChI Key: PYUBFXRSRFYPDB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide is an organic compound that features a furan ring and a phenyl group connected through an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide typically involves the reaction of furan derivatives with phenylethanediamide under specific conditions. One common method involves the use of furan-2-ylmethylamine and phenylethanediamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide is unique due to its combination of a furan ring and a phenyl group connected through an ethanediamide linkage. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(15-9-8-12-7-4-10-19-12)14(18)16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBFXRSRFYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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